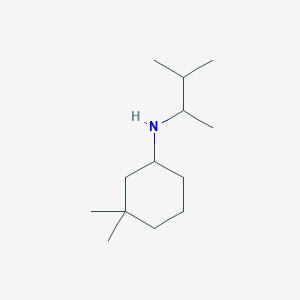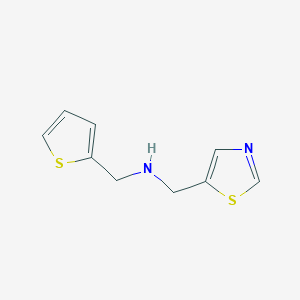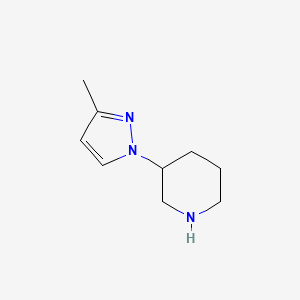![molecular formula C10H13NO3 B13254483 2-[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13254483.png)
2-[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]acetic acid is a synthetic organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a cyclobutyl ring and an oxazole ring.
Preparation Methods
The synthesis of 2-[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]acetic acid involves several steps. One common synthetic route includes the formation of the oxazole ring through a cyclization reaction. The reaction conditions typically involve the use of reagents such as acetic anhydride and ammonium acetate under reflux conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, often using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers use this compound to study its effects on various biological systems.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]acetic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The cyclobutyl ring may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
2-[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]acetic acid can be compared with other similar compounds, such as:
2-(2-methylcyclobutyl)acetic acid: This compound shares the cyclobutyl ring but lacks the oxazole ring, resulting in different chemical and biological properties.
4-(2-fluoro-4-methoxy-5-3-((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid: This compound has a more complex structure and is used as an RXFP1 modulator for the treatment of heart failure.
The uniqueness of this compound lies in its combination of the cyclobutyl and oxazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-[2-(3-methylcyclobutyl)-1,3-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-2-7(3-6)10-11-5-8(14-10)4-9(12)13/h5-7H,2-4H2,1H3,(H,12,13) |
InChI Key |
VLSUVRHLONKHFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)C2=NC=C(O2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate](/img/structure/B13254408.png)

![2-Bromo-6-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B13254416.png)



![7-Methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13254453.png)
![Carbonic acid;5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one](/img/structure/B13254460.png)
![Methyl 2-[4-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13254468.png)


![Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate](/img/structure/B13254476.png)
